A Technical Guide to the Physicochemical Properties of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone
A Technical Guide to the Physicochemical Properties of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone
Abstract: This document provides a comprehensive technical overview of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (CAS RN: 1466514-89-5), a fluorinated azetidine derivative of significant interest to the fields of medicinal chemistry and drug development. The unique structural combination of a strained, fluorinated azetidine ring and an α-bromo ketone functional group makes this compound a versatile electrophilic building block for introducing novel chemical motifs into potential therapeutic agents. This guide details its core physicochemical properties, provides insights into its structural confirmation and plausible synthesis, outlines a robust analytical protocol for purity assessment, and summarizes critical safety and handling information.
Core Compound Identity and Structural Elucidation
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a synthetic building block that merges two high-value chemical functionalities. The azetidine ring is a sought-after scaffold in medicinal chemistry, known for its ability to improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for molecular exploration.[1][2] The geminal fluoro-methyl group can impart unique conformational constraints and modulate electronic properties. The α-bromo ketone serves as a reactive handle for a variety of nucleophilic substitution reactions, enabling its conjugation to other molecules.
A multi-platform analytical approach is essential for the unambiguous confirmation of its structure and purity. The interplay between spectroscopic and spectrometric techniques provides a self-validating system for characterization.
Caption: A typical workflow for the structural confirmation of the title compound.
Expected Spectral Highlights:
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¹H NMR: Would exhibit characteristic signals for the azetidine ring protons, a singlet for the methyl group, and a singlet for the methylene protons adjacent to the bromine atom.
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¹³C NMR: Key signals would include the carbonyl carbon, carbons of the azetidine ring (with one showing C-F coupling), the methyl carbon, and the carbon bearing the bromine atom.
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Mass Spectrometry: The mass spectrum is expected to display a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2).[3]
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FT-IR: A strong absorption band corresponding to the amide carbonyl (C=O) stretch would be prominent, alongside signals for C-F and C-Br bonds.[3]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The data below has been consolidated from supplier technical data sheets and computational databases.
| Property | Value | Source |
| CAS Number | 1466514-89-5 | [4][5][6] |
| Molecular Formula | C₆H₉BrFNO | [5][6] |
| Molecular Weight | 210.05 g/mol | [4] |
| Appearance | Colorless to Yellow to Orange clear liquid | [4] |
| Purity | >95.0% (by Gas Chromatography) | [4] |
| Flash Point | 110 °C | [4] |
| Storage Conditions | Store under inert gas at 2-8°C. Air sensitive. | [4][5] |
| Computed XLogP3 | 0.9 | [6] |
| Topological Polar Surface Area | 20.3 Ų | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Expert Insights:
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The low XLogP3 value suggests moderate lipophilicity, which can be a favorable starting point for developing drug candidates with balanced solubility and permeability properties.
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The storage conditions are critical. The compound's sensitivity to air and requirement for refrigeration indicate that it may be susceptible to hydrolysis or other forms of degradation under ambient conditions.[4] Proper handling under an inert atmosphere (e.g., nitrogen or argon) is paramount to maintain its integrity.
Plausible Synthesis and Reactivity
Caption: A proposed two-step synthesis for the target compound.
Causality Behind the Synthetic Design:
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Azetidine Ring Formation: The synthesis of strained four-membered rings like azetidines is non-trivial.[2] Methods often involve the intramolecular cyclization of a suitable linear precursor, such as a γ-amino alcohol or a related derivative.[1][2] This foundational step establishes the core scaffold.
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N-Acylation: Once the secondary amine of the azetidine ring is available, it can act as a nucleophile. The introduction of the bromoacetyl group is a standard acylation reaction. Using a reagent like bromoacetyl bromide or bromoacetyl chloride in the presence of a non-nucleophilic base (to scavenge the HBr byproduct) is a high-yielding and reliable method for forming the final amide bond.
The primary reactive site on the final molecule is the carbon atom bearing the bromine. As an α-halo ketone, it is a potent electrophile, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates), thus serving as a versatile intermediate for further chemical elaboration.
Analytical Protocol: HPLC Purity Assessment
To ensure the quality and reproducibility of experiments using this building block, a reliable analytical method for purity determination is required. While gas chromatography (GC) is cited for purity assessment, High-Performance Liquid Chromatography (HPLC) offers a complementary and often more versatile method for non-volatile or thermally sensitive compounds.
Objective: To develop a self-validating reverse-phase HPLC (RP-HPLC) method to determine the purity of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone.
Rationale for Method Selection:
-
Reverse-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating small organic molecules of moderate polarity, such as the target compound. A C18 (octadecylsilyl) stationary phase is chosen for its broad applicability and robust performance.
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Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is employed to ensure that impurities with a wide range of polarities are effectively eluted and resolved from the main compound peak, providing a comprehensive purity profile.
-
UV Detection: The amide chromophore within the molecule allows for sensitive detection using a UV spectrophotometer, typically in the range of 210-254 nm.
Detailed Step-by-Step Protocol:
-
Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
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Sample Diluent: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~0.5 mg/mL.
-
Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 95 18.0 95 18.1 20 | 22.0 | 20 |
-
-
Data Analysis and System Validation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The retention time of the main peak serves as the identifier for the compound under these specific conditions.[3] The method is considered self-validating as the resolution of impurity peaks from the main analyte peak confirms its specificity.
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Safety and Handling
Proper handling of this compound is essential due to its hazardous properties. The following information is a summary derived from available safety data sheets.
-
GHS Pictogram: GHS07 (Exclamation Mark)[7]
-
Primary Hazards:
Note on Hazard Discrepancy: Some sources list H314 (causes severe skin burns), while others list H315/H319 (causes irritation). As a matter of best practice, the most stringent precaution should be taken, and the compound should be treated as corrosive.
Recommended Personal Protective Equipment (PPE) and Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[8][10]
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a certified respirator.[10]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[9][10]
-
Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[4][10]
-
References
-
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. PubChem, National Center for Biotechnology Information. [Link]
-
2-Bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one Hazard Information. NextSDS. [Link]
-
An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. Synthesis-Stuttgart. [Link]
-
An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. University of Bristol Research Portal. [Link]
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- 4. 2-Bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one | 1466514-89-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 6. 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone | C6H9BrFNO | CID 89861522 - PubChem [pubchem.ncbi.nlm.nih.gov]
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